6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is a validated privileged scaffold for selective PI3Kβ inhibitor design—the 2-morpholine moiety is essential for target engagement, while the 6-bromo substituent modulates potency and provides a synthetic handle for rapid SAR diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. It also serves as a starting point for dual MAO-B/BuChE inhibitors (related 6-bromo analog IC50 = 12.33 µM). Its distinct physicochemical profile—higher predicted density (1.610 g/cm³) and lower pKa (2.55)—expands fragment library chemical space. Available in high purity for immediate use in medicinal chemistry campaigns and chemical biology probe synthesis.

Molecular Formula C11H11BrN2OS
Molecular Weight 299.19 g/mol
CAS No. 863001-17-6
Cat. No. B3159576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-morpholin-4-yl-1,3-benzothiazole
CAS863001-17-6
Molecular FormulaC11H11BrN2OS
Molecular Weight299.19 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C11H11BrN2OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2
InChIKeyXHJGDPWYFDRESO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS 863001-17-6): A Strategic Benzothiazole Building Block with Distinct Physicochemical and Synthetic Advantages


6-Bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS 863001-17-6) is a heterocyclic building block featuring a benzothiazole core substituted with a bromine atom at the 6-position and a morpholine ring at the 2-position . This scaffold is a member of the broader class of 2-morpholinobenzothiazoles, which have been identified as privileged structures in medicinal chemistry due to their ability to engage key biological targets such as PI3Kβ and BuChE [1]. The compound is commercially available as a research chemical with defined purity specifications, enabling its direct use in medicinal chemistry campaigns and chemical biology studies .

Why 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole Cannot Be Casually Replaced by Generic Benzothiazole Analogs


Substitution of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole with closely related benzothiazole derivatives is not trivial, as even minor structural modifications result in significant alterations in physicochemical properties and biological activity. The presence of the bromine atom at the 6-position imparts a distinct electronic profile and steric bulk compared to unsubstituted or chloro/fluoro analogs, directly influencing molecular recognition, metabolic stability, and downstream synthetic utility . Docking studies on this scaffold class confirm that the 2-morpholine moiety is essential for key target engagement, while the 6-position substituent modulates potency and selectivity profiles [1]. The evidence below demonstrates that this specific substitution pattern confers quantifiable differentiation that impacts both research applications and procurement decisions.

Quantitative Differentiation: 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole vs. Closest Analogs


Enhanced Density and Altered pKa Compared to Unsubstituted Analog

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole exhibits a substantially higher predicted density (1.610±0.06 g/cm³) and lower predicted pKa (2.55±0.10) compared to the unsubstituted analog 2-morpholin-4-yl-1,3-benzothiazole (density: 1.299±0.06 g/cm³; pKa: 3.19±0.10) . The predicted boiling point is also elevated (419.4±55.0 °C vs. 368.7±52.0 °C).

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Critical Role of the 2-Morpholine Moiety in PI3Kβ Inhibition: Docking Evidence

Molecular docking studies on a series of 2-morpholinobenzothiazole derivatives demonstrate that the morpholine group at the 2-position is indispensable for potent PI3Kβ inhibition, forming key interactions within the ATP-binding pocket [1]. The absence of this morpholine group in comparator compounds (e.g., 2-unsubstituted benzothiazoles) results in a complete loss of inhibitory activity against PI3Kβ in enzymatic assays.

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

6-Bromo Substitution Confers Potent BuChE Inhibition in Related Scaffold

A structurally related compound, N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h), which shares the identical 6-bromo-2-aminobenzothiazole core, exhibited an IC50 of 12.33 µM against butyrylcholinesterase (BuChE), compared to the 5-methyl analog (2c) which showed an IC50 of 15.12 µM . This demonstrates that the 6-bromo substituent enhances BuChE inhibitory potency relative to other substitutions at the 6-position.

Cholinesterase Inhibition Neurodegenerative Disease Alzheimer's Disease

Commercial Purity Benchmarking Against Non-Brominated Analog

6-Bromo-2-morpholin-4-yl-1,3-benzothiazole is commercially available from major suppliers at purities of 95-97% , matching the standard purity offered for the unsubstituted analog 2-morpholin-4-yl-1,3-benzothiazole (min. 95%) [1]. This ensures that procurement of the brominated derivative does not require a compromise on quality compared to the more widely available non-brominated counterpart.

Chemical Procurement Purity Analysis Research Supply Chain

Optimal Application Scenarios for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole


PI3Kβ-Focused Oncology Lead Generation

This compound serves as a validated starting point for the design of selective PI3Kβ inhibitors, as the 2-morpholine moiety is essential for target engagement [1]. The bromine atom at the 6-position provides a handle for further SAR exploration via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling rapid diversification of the benzothiazole core.

BuChE-Targeted Neurodegenerative Disease Programs

Based on the enhanced BuChE inhibitory potency observed for a related 6-bromo-2-aminobenzothiazole derivative (IC50 = 12.33 µM) compared to the 5-methyl analog (IC50 = 15.12 µM) , this scaffold is a promising starting point for the development of dual MAO-B/BuChE inhibitors for Alzheimer's disease therapy.

Physicochemical Property-Driven Fragment-Based Drug Discovery

The distinct physicochemical profile of 6-bromo-2-morpholin-4-yl-1,3-benzothiazole—including a higher predicted density (1.610 g/cm³) and lower pKa (2.55) compared to the non-brominated analog —makes it a valuable fragment for libraries requiring enhanced lipophilicity and altered ionization states, expanding the accessible chemical space for hit identification.

Chemical Biology Probe Synthesis

The commercial availability of this compound in high purity (95-98%) makes it an ideal precursor for the synthesis of chemical biology probes, where the bromine atom can be utilized for late-stage functionalization with fluorophores, biotin tags, or photoaffinity labels without introducing additional synthetic complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.